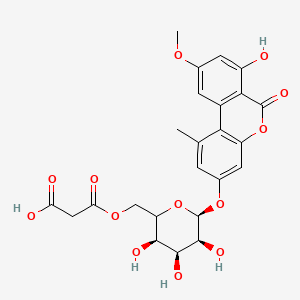
Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside is a complex organic compound that belongs to the class of secondary metabolites produced by certain fungi. These compounds often exhibit a range of biological activities and are of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside typically involves multi-step organic reactions. The starting materials are usually simpler organic molecules that undergo a series of chemical transformations, including glycosylation and malonylation, under specific reaction conditions such as controlled temperature, pH, and the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve fermentation processes using fungal cultures. The fungi are cultivated under optimized conditions to maximize the yield of the desired secondary metabolite. The compound is then extracted and purified using techniques such as chromatography.
化学反应分析
Types of Reactions
Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its role in fungal metabolism and its effects on other organisms.
Medicine: Explored for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of bio-based products and materials.
作用机制
The mechanism of action of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways can vary depending on the context of its application.
相似化合物的比较
Similar Compounds
Similar compounds include other secondary metabolites produced by fungi, such as:
- Alternariol
- Alternariol monomethyl ether
- Deoxynivalenol
Uniqueness
Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside is unique due to its specific glycosylation and malonylation patterns, which can influence its biological activity and stability compared to other similar compounds.
属性
分子式 |
C24H24O13 |
|---|---|
分子量 |
520.4 g/mol |
IUPAC 名称 |
3-oxo-3-[[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(25)19(12)23(32)36-14)35-24-22(31)21(30)20(29)15(37-24)8-34-17(28)7-16(26)27/h3-6,15,20-22,24-25,29-31H,7-8H2,1-2H3,(H,26,27)/t15?,20-,21-,22-,24+/m0/s1 |
InChI 键 |
HBTBCGUKSXLHLB-KVSRQYQNSA-N |
手性 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)CC(=O)O)O)O)O |
规范 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)

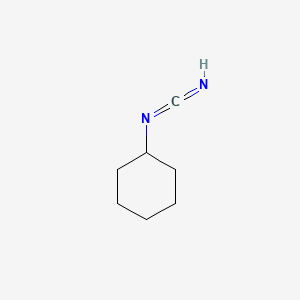
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
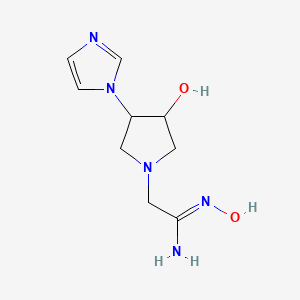
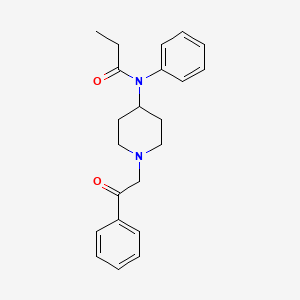
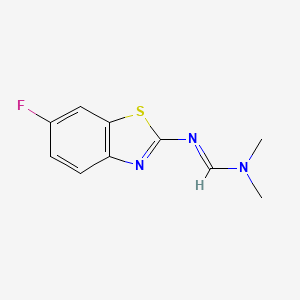
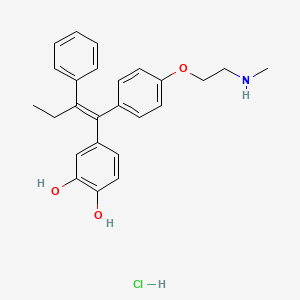
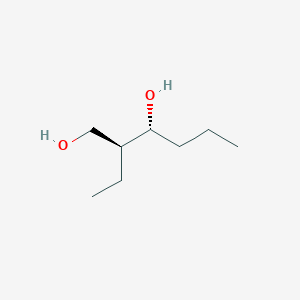

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
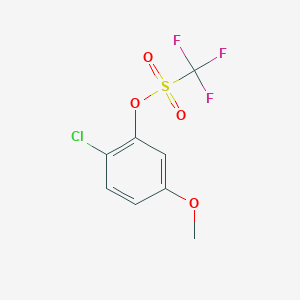
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
